3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a specialized compound in the field of medicinal chemistry, known for its versatile applications in drug design and synthesis. It features a unique azetidine ring structure that contributes to its biological activity and potential therapeutic uses. The compound is classified as a heterocyclic organic compound, specifically an azetidine derivative, which is characterized by a four-membered nitrogen-containing ring.
The compound can be sourced from various chemical suppliers and research institutions. Its molecular formula is , and it has a molecular weight of approximately 221.63 g/mol. The purity of commercially available samples typically exceeds 95%.
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride falls under the category of azetidine derivatives, which are known for their pharmacological properties. These compounds are often explored for their potential as pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride involves several steps:
Technical details include the use of specific solvents and reagents that facilitate the reaction while minimizing side products .
The structure of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride can be represented as follows:
The compound can undergo various chemical reactions typical for azetidines, including:
Technical details regarding these reactions include specific conditions such as temperature, pressure, and catalysts used during the processes .
The mechanism of action for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride involves its interaction with biological targets, which may include enzymes or receptors relevant to various physiological processes.
Data on specific receptor interactions or biological assays would provide more insight into its pharmacodynamics .
Relevant data from studies indicate that modifications to the azetidine structure can significantly affect both physical and chemical properties .
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride has several applications in scientific research:
The 2-aminopyridine scaffold serves as a critical pharmacophore in neuronal nitric oxide synthase (nNOS) inhibitors due to its targeted interactions with active-site residues. This moiety anchors inhibitors to conserved glutamate residues (Glu592 in rat nNOS and Glu597 in human nNOS) through a dual hydrogen-bonding network. These interactions position the inhibitor optimally within the oxygenase domain, facilitating high-affinity binding. Structural studies confirm that the protonated amino group forms a salt bridge with Glu592, while the pyridine nitrogen engages in hydrogen bonding with a heme propionate group. This binding mode is conserved across species, enabling potent inhibition of both rat and human nNOS isoforms with Ki values typically below 30 nM [1] [5].
Table 1: Inhibitory Activity of 2-Aminopyridine-Based nNOS Inhibitors
Compound | nNOS Ki (nM) | eNOS Ki (nM) | Selectivity (hn/he) |
---|---|---|---|
Pyridine-linker (6) | 13 | 23,800 | 1,831 |
Monofluoroaryl (7) | 30 | 83,970 | 2,799 |
Difluoroaryl (9) | 23 | 21,988 | 956 |
Achieving isoform selectivity is paramount due to the >50% amino acid identity between nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS). The integration of 3-(3,5-difluoro-phenoxy)-azetidine as a tail group significantly enhances selectivity through three mechanisms:
Table 2: Selectivity Parameters of Optimized nNOS Inhibitors
Structural Feature | hn/he Selectivity | hn/hi Selectivity | Key Change vs. Prior Gen. |
---|---|---|---|
Unsubstituted amino tail | 1831 | 135 | Baseline |
Azetidine tail | 956 | 77 | +8-fold eNOS selectivity |
N-Methylated azetidine tail | 1075 | 115 | Enhanced metabolic stability |
The 3,5-difluorophenoxy linker bridges the 2-aminopyridine head and azetidine tail, conferring dual advantages:
Table 3: Permeability and Physicochemical Properties
Parameter | Pyridine Linker | Monofluoroaryl | Difluoroaryl (Optimal) |
---|---|---|---|
cLogP | 1.2 | 3.1 | 2.8 |
TPSA (Ų) | 75 | 58 | 45 |
H-Bond Donors | 3 | 2 | 1 |
PAMPA-BBB Pe (10⁻⁶ cm/s) | 0.5 | 9.1 | 16.3 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9